molecular formula C10H16 B032076 (-)-alpha-Pinene CAS No. 7785-26-4

(-)-alpha-Pinene

Cat. No. B032076
CAS RN: 7785-26-4
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-IUCAKERBSA-N
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Description

Synthesis Analysis

The synthesis of (-)-alpha-Pinene has been explored through various methods, including the isomerization of α-pinene over Beta zeolites, which showed that α-pinene forms a carbenium ion in an acidic environment, leading to the rearrangement and formation of various hydrocarbons like camphene, terpinenes, and terpinolenes (Gündüz et al., 2005). Additionally, metabolic engineering of Escherichia coli for the biosynthesis of α-pinene involved co-expressing native geranyl diphosphate synthase and α-pinene synthase from Pinus taeda (Yang et al., 2013).

Molecular Structure Analysis

The gas-phase structure of α-pinene, investigated through quantum chemical calculations and Fourier transform microwave spectroscopy, revealed a quasiplanar skeleton structure containing six carbon atoms, highlighting its complex molecular geometry (Neeman et al., 2017).

Chemical Reactions and Properties

α-Pinene undergoes various chemical reactions, including ozonolysis and reaction with OH radicals, leading to the formation of secondary organic aerosols (SOA) and accretion products significant for atmospheric chemistry (Berndt et al., 2018). Its isomerization and oxidation reactions have been extensively studied for their implications in new particle formation and growth above forests.

Scientific Research Applications

properties

IUPAC Name

(1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m0/s1
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InChI Key

GRWFGVWFFZKLTI-IUCAKERBSA-N
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Canonical SMILES

CC1=CCC2CC1C2(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID2029290
Record name (-)-alpha-Pinene
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Molecular Weight

136.23 g/mol
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Physical Description

Liquid with an odor of turpentine; [Merck Index] Colorless liquid; [Acros Organics MSDS], Liquid
Record name dl-alpha-Pinene
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name (-)-alpha-Pinene
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Product Name

(-)-alpha-Pinene

CAS RN

7785-26-4, 80-56-8, 2437-95-8
Record name (-)-α-Pinene
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Record name alpha-Pinene
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Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1S,5S)-
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Record name (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
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Record name DL-pin-2(3)-ene
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Record name α-Pinene
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Record name α-Pinene, (-)-
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Record name (-)-alpha-Pinene
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Melting Point

-62 °C
Record name (-)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,200
Citations
AM Leite, EO Lima, EL Souza, MFFM Diniz… - Revista Brasileira de …, 2007 - SciELO Brasil
SciELO - Brasil - Inhibitory effect of beta-pinene, alpha-pinene and eugenol on the growth of potential infectious endocarditis causing Gram-positive bacteria Inhibitory effect of beta-…
Number of citations: 333 www.scielo.br
A Him, H Ozbek, I Turel, AC Oner - Pharmacologyonline, 2008 - academia.edu
… The results obtained in the present study indicate that alpha pinene … of alpha-pinene and fenchone for their effect on motor coordination by rotarod test. In this study neither alpha-pinene …
Number of citations: 116 www.academia.edu
M Capouet, J Peeters, B Noziere… - … Chemistry and Physics, 2004 - acp.copernicus.org
This paper presents a state-of-the-art gas-phase mechanism for the degradation of α-pinene by OH and its validation by box model simulations of laboratory measurements. It is based …
Number of citations: 94 acp.copernicus.org
DS Kim, HJ Lee, YD Jeon, YH Han, JY Kee… - The American journal …, 2015 - World Scientific
In this study, we found that alpha-pinene (α-pinene) exhibits anti-inflammatory activity through the suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-…
Number of citations: 259 www.worldscientific.com
JY Zhou, FD Tang, GG Mao, RL Bian - Acta Pharmacologica Sinica, 2004 - europepmc.org
… groups pretreated with alpha-pinene or control cells. alpha-Pinene pretreatment decreased … alpha-Pinene pretreatment increased I kappa B alpha protein level in cytoplasm, compared …
Number of citations: 157 europepmc.org
GS Bae, KC Park, SB Choi, IJ Jo, MO Choi, SH Hong… - Life sciences, 2012 - Elsevier
… In the present study, alpha-pinene treatment dramatically decreased the severity of pancreatitis and lung damage by regulating digestive enzymes and cytokines. Our results …
Number of citations: 105 www.sciencedirect.com
H Özbek, B SEVER YILMAZ - ACTA Pharmaceutica Sciencia, 2017 - avesis.ankara.edu.tr
… alpha-pinene, and to find the median lethal dose (LD50) level in mice. Lethal dose levels of alpha-pinene … different groups were established and alpha-pinene was administered in four …
Number of citations: 32 avesis.ankara.edu.tr
F Loreto, P Ciccioli, A Cecinato, E Brancaleoni… - Plant …, 1996 - academic.oup.com
We studied the emission of [alpha]-pinene from Quercus ilex leaves. Only the abaxial side of the hypostomatous Q. ilex leaf emits [alpha]-pinene. Light induced photosynthesis and […
Number of citations: 233 academic.oup.com
J Yang, Q Nie, M Ren, H Feng… - Biotechnology …, 2013 - biotechnologyforbiofuels …
… coli; Pt30, Pinus taeda alpha-pinene synthase was optimized to the preferred codon usage … AF513112) from Abies grandis and alpha-pinene synthase (Pt30) gene (GenBank No. …
W Hug, S Kint, GF Bailey… - Journal of the American …, 1975 - ACS Publications
The feasibilityof using Raman spectroscopy to investi-gate the chirality of dissymmetric compounds was first discussed in a series of theoretical papers1· 2 by Barron and Buckingham. …
Number of citations: 203 pubs.acs.org

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